![molecular formula C8H4BrF3O2 B1342557 4-Bromo-2-(trifluoromethoxy)benzaldehyde CAS No. 220996-80-5](/img/structure/B1342557.png)
4-Bromo-2-(trifluoromethoxy)benzaldehyde
Overview
Description
4-Bromo-2-(trifluoromethoxy)benzaldehyde is a chemical compound used as a reagent in the preparation of antitubercular nitroimidazoles .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-(trifluoromethoxy)benzaldehyde is C8H4BrF3O2 . The InChI code is 1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H .Chemical Reactions Analysis
4-Bromo-2-(trifluoromethoxy)benzaldehyde is used as a reagent in the preparation of antitubercular nitroimidazoles .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-(trifluoromethoxy)benzaldehyde is 269.02 . It is a white to yellow solid . The SMILES string is FC(F)(F)OC1=CC(Br)=CC=C1C=O .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Bromo-2-(trifluoromethoxy)benzaldehyde, focusing on unique applications:
Synthesis of Antitubercular Nitroimidazoles
This compound is used as a reagent in the preparation of antitubercular nitroimidazoles, which are compounds with potential applications in the treatment of tuberculosis .
Synthesis of Carbamate Derivatives
It may be utilized in synthesizing tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate, a compound that could have applications in various chemical synthesis processes .
Palladium-Mediated Coupling Reactions
4-Bromo-2-(trifluoromethoxy)benzaldehyde can be involved in palladium-mediated coupling reactions to create biaryl intermediates, which are crucial in pharmaceuticals and agrochemicals synthesis .
Organic Synthesis
As a building block in organic synthesis, this compound can contribute to creating various organic molecules, potentially useful in developing new materials or drugs .
Safety and Hazards
4-Bromo-2-(trifluoromethoxy)benzaldehyde is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, H335 . The precautionary statements include P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of antitubercular nitroimidazoles , suggesting that it may interact with enzymes or proteins involved in the synthesis or function of these compounds.
Mode of Action
As a reagent, it likely participates in chemical reactions leading to the formation of more complex molecules, such as antitubercular nitroimidazoles . The bromine and trifluoromethoxy groups on the benzaldehyde ring may be involved in these reactions, potentially acting as leaving groups or participating in electrophilic aromatic substitution reactions.
Biochemical Pathways
Given its use in the synthesis of antitubercular nitroimidazoles , it may indirectly influence pathways related to tuberculosis infection and treatment.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(trifluoromethoxy)benzaldehyde can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which the compound is stored and used .
properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVKHIUQLEMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595692 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
CAS RN |
220996-80-5 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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